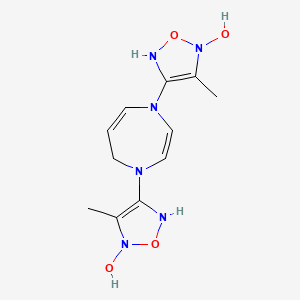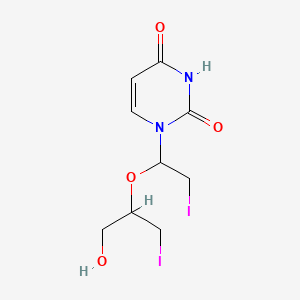
Tetradecyl aminobutyroylvalylaminobutyric urea trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetradecyl aminobutyroylvalylaminobutyric urea trifluoroacetate involves multiple steps, including the formation of peptide bonds and the incorporation of trifluoroacetate groups. The specific reaction conditions, such as temperature, pH, and solvents, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale peptide synthesis techniques. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to produce and purify the compound on an industrial scale .
化学反応の分析
Types of Reactions
Tetradecyl aminobutyroylvalylaminobutyric urea trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines .
科学的研究の応用
Tetradecyl aminobutyroylvalylaminobutyric urea trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in peptide synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the production of specialized materials and as a component in various industrial processes.
作用機序
The mechanism of action of tetradecyl aminobutyroylvalylaminobutyric urea trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds to tetradecyl aminobutyroylvalylaminobutyric urea trifluoroacetate include:
- Hexadecyl aminobutyroylvalylaminobutyric urea trifluoroacetate
- Octadecyl aminobutyroylvalylaminobutyric urea trifluoroacetate
- Dodecyl aminobutyroylvalylaminobutyric urea trifluoroacetate
Uniqueness
This compound is unique due to its specific chain length and trifluoroacetate groups, which confer distinct chemical properties and biological activities. These features make it particularly useful in certain applications where other similar compounds may not be as effective .
特性
CAS番号 |
934368-60-2 |
|---|---|
分子式 |
C32H58F6N6O9 |
分子量 |
784.8 g/mol |
IUPAC名 |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-(tetradecylcarbamoylamino)butanoyl]amino]-3-methylbutanoyl]amino]butanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C28H56N6O5.2C2HF3O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-20-31-28(39)33-22(16-18-29)25(35)34-24(21(2)3)26(36)32-23(17-19-30)27(37)38;2*3-2(4,5)1(6)7/h21-24H,4-20,29-30H2,1-3H3,(H,32,36)(H,34,35)(H,37,38)(H2,31,33,39);2*(H,6,7)/t22-,23-,24-;;/m0../s1 |
InChIキー |
PUHIYNTXUULLTL-YZYZGRISSA-N |
異性体SMILES |
CCCCCCCCCCCCCCNC(=O)N[C@@H](CCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCN)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
正規SMILES |
CCCCCCCCCCCCCCNC(=O)NC(CCN)C(=O)NC(C(C)C)C(=O)NC(CCN)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



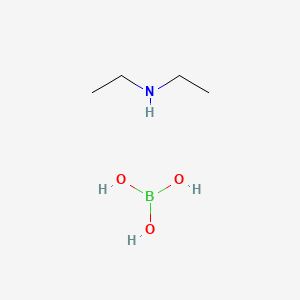
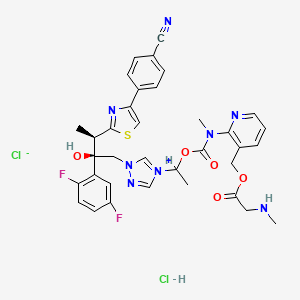

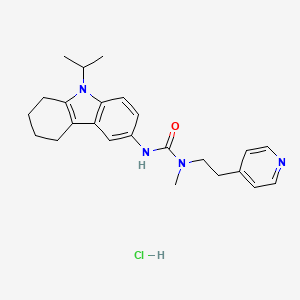

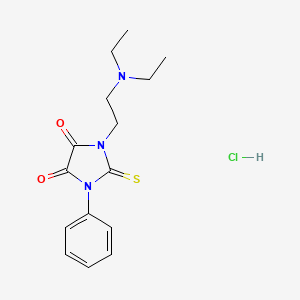


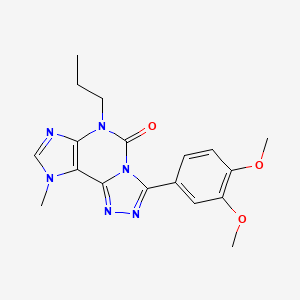
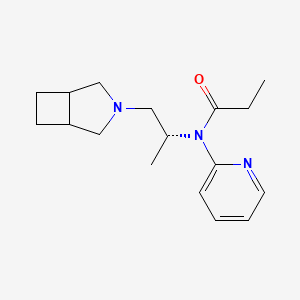
![(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B12781681.png)
